Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a methoxy group at position 6 of the benzothiazole ring, a furan-2-carbonylimino substituent at position 2, and a methyl acetate moiety at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, often studied for their pharmacological and agrochemical applications .
Properties
IUPAC Name |
methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-21-10-5-6-11-13(8-10)24-16(18(11)9-14(19)22-2)17-15(20)12-4-3-7-23-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFBSIGHOKAVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of a furan ring and methoxy group further contributes to its chemical reactivity and biological interactions.
Chemical Formula: CHNOS
Molecular Weight: 302.35 g/mol
Biological Activity Overview
Research indicates that compounds containing benzothiazole and furan derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity: Several studies have demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung and breast cancer cells .
- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity. Research has shown that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
- DNA Interaction: Studies indicate that benzothiazole derivatives can bind to DNA, inhibiting replication and transcription processes. This interaction is crucial for their antitumor activity, as it leads to cell cycle arrest .
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression, such as kinases. For example, certain derivatives have been identified as potent inhibitors of p56 lck, a kinase implicated in T-cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Induction of apoptosis |
| HepG2 | 8.9 | Cell cycle arrest |
The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation by causing cell cycle arrest in the S phase.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various pathogens. Its efficacy has been evaluated against both bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell wall synthesis and inhibit enzymatic functions critical for microbial survival.
Anti-inflammatory Properties
Recent studies have suggested that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer activity. The study found that the compound effectively inhibited the growth of MCF-7 cells with an IC50 value of 5.4 µM, demonstrating its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
A research article in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated MIC values of 15 µg/mL and 20 µg/mL, respectively, suggesting that this compound could be developed into a new class of antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features are compared below with three closely related benzothiazole derivatives, highlighting substituent variations and their implications.
Table 1: Structural and Functional Comparison
Key Observations:
The methoxy group at position 6 is conserved in all analogs except , where it is replaced by a butyl group. This substitution likely increases lipophilicity, altering solubility and membrane permeability .
Synthetic Utility :
- Compounds like (6-methoxy-1,3-benzothiazol-2-amine) serve as precursors for synthesizing more complex derivatives, including the target compound.
Crystallographic and Structural Insights :
- While crystallographic data for the target compound is absent, tools like SHELX and WinGX are widely used for resolving benzothiazole structures. For example, was characterized using X-ray diffraction, confirming the planar benzothiazole core.
Research Findings and Hypotheses
- Agrochemical Potential: The structural resemblance to sulfonylurea herbicides (e.g., metsulfuron methyl ester in ) suggests possible herbicidal activity. The furan moiety may mimic triazine-based agrochemicals by interacting with plant-specific enzymes.
- Pharmacological Applications: Benzothiazoles with imino and ester groups (e.g., ) are intermediates in drug development. The target compound’s furan substitution could modulate pharmacokinetic properties like metabolic stability.
Q & A
Synthesis and Optimization
Basic: What are the key synthetic routes for Methyl 2-[2-(furan-2-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized for higher yields? Methodological Answer:
- The compound’s core benzothiazole scaffold is typically synthesized via cyclization of substituted thioureas or hydrazine derivatives. For example, Vilsmeier-Haack reagent (DMF/POCl₃) has been used to introduce aldehyde groups in related benzothiazole derivatives, with reaction temperatures maintained at 60–65°C and purification via column chromatography .
- Optimization strategies include adjusting stoichiometric ratios (e.g., 10:1.1 mL DMF/POCl₃), neutralization with NaHCO₃ post-reaction to isolate solids, and monitoring reaction progress via TLC or HPLC .
Advanced: How can solvent effects and catalyst selection address low yields in the final coupling step of the furan-2-carbonylimino moiety? Methodological Answer:
- Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic acyl substitution. Catalysts like triethylamine (TEA) improve reaction efficiency by scavenging HCl, as demonstrated in analogous amide bond formations (65% yield achieved with TEA in THF) .
- Kinetic studies using in situ FTIR or NMR can identify rate-limiting steps, enabling targeted adjustments to temperature or reagent addition rates .
Structural Characterization
Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- ¹H NMR resolves methoxy (δ ~3.8–4.0 ppm) and furan carbonylimino (δ ~7.5–8.5 ppm) groups. Compare shifts to related benzothiazoles, where methoxy protons appear as singlets .
- HRMS validates molecular weight (e.g., [M+H]⁺), while FTIR confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and imine bonds (C=N at ~1600 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in imine tautomerism or furan ring planarity? Methodological Answer:
- Use SHELXL for refinement of high-resolution single-crystal data. Anisotropic displacement parameters clarify bond lengths (e.g., C=N vs. C-N) and dihedral angles between benzothiazole and furan rings .
- For non-classical hydrogen bonding (e.g., C–H···π interactions), analyze π–π stacking distances (e.g., ~3.7 Å centroid-to-centroid) using WinGX or Olex2 .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for screening this compound’s antitumor or antimicrobial potential? Methodological Answer:
- MTT assays assess cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls like doxorubicin .
- Microdilution assays (MIC determination) evaluate antibacterial/antifungal activity against S. aureus or C. albicans .
Advanced: How can molecular docking predict binding affinity to targets like HIV-1 protease or orexin receptors? Methodological Answer:
- Dock the compound into crystal structures (PDB: 1HPV for HIV-1 protease) using AutoDock Vina. Focus on interactions between the benzothiazole core and catalytic aspartic acid residues (e.g., hydrogen bonding or π-stacking) .
- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) .
Safety and Handling
Basic: What PPE and waste disposal protocols are recommended for handling this compound? Methodological Answer:
- PPE : Nitrile gloves, lab coats, and EN 166-certified safety goggles. Use fume hoods for powder handling to prevent inhalation .
- Waste disposal : Segregate organic waste containing benzothiazole derivatives and transfer to licensed hazardous waste facilities .
Advanced: How does the compound’s LogP value inform its toxicity and environmental persistence? Methodological Answer:
- Calculate LogP (e.g., ~0.93 via JChem) to predict bioaccumulation. High LogP (>3) suggests lipophilicity and potential membrane permeability, requiring stricter containment .
- Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental impact, with biodegradation studies under OECD 301 guidelines .
Data Contradictions and Validation
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data? Methodological Answer:
- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Cross-validate with alanine scanning mutagenesis to confirm critical binding residues .
- Use PLATON (SQUEEZE function) to model disordered solvent in crystallographic data, ensuring R-factor convergence <5% .
Stability and Storage
Basic: What conditions prevent degradation of this compound during long-term storage? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
